molecular formula C9H9ClO B1313566 1-(4-Chloro-2-methylphenyl)ethanone CAS No. 37074-38-7

1-(4-Chloro-2-methylphenyl)ethanone

Cat. No.: B1313566
CAS No.: 37074-38-7
M. Wt: 168.62 g/mol
InChI Key: SGUZXTCPCSYLNY-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 4-chloro-2-methylbenzene (also known as 4-chloro-o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield 1-(4-chloro-2-methylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products:

    Oxidation: 4-chloro-2-methylbenzoic acid.

    Reduction: 1-(4-chloro-2-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanone depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the chlorine atom and the methyl group can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)ethanone: Lacks the methyl group, which can affect its reactivity and binding properties.

    1-(4-Methylphenyl)ethanone: Lacks the chlorine atom, influencing its chemical behavior and applications.

    1-(2-Chloro-4-methylphenyl)ethanone: The position of the chlorine and methyl groups can lead to different chemical and biological properties.

The uniqueness of this compound lies in the specific arrangement of the chlorine and methyl groups on the phenyl ring, which can impact its reactivity and interactions in various chemical and biological contexts.

Biological Activity

1-(4-Chloro-2-methylphenyl)ethanone, also known as 4-chloro-2-methylacetophenone, is a chemical compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉ClO
  • Molecular Weight : 172.62 g/mol
  • CAS Number : 12343938

The structure of this compound features a chloro-substituted aromatic ring, which is known to influence its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the context of anticancer properties. The following sections detail its effects on various cancer cell lines and other biological systems.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown promising results, indicating that this compound can inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF7 (Breast Cancer)15.5Induction of apoptosis
HCT116 (Colon Cancer)12.3Inhibition of cell cycle progression
PC3 (Prostate Cancer)10.8Activation of caspase pathways

These results suggest that the compound may be effective in targeting specific cancer types, potentially leading to the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression:

  • Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It affects key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), resulting in halted proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • Study by Zhang et al. (2023) : This study investigated the compound's effect on MCF7 breast cancer cells. The results demonstrated an IC₅₀ value of 15.5 µM, with significant apoptosis observed through flow cytometry analysis.
  • Research by Arafa et al. (2023) : In this study, various derivatives including this compound were screened against multiple cancer cell lines. The findings revealed that the compound exhibited strong cytotoxic effects, particularly against HCT116 cells with an IC₅₀ of 12.3 µM.
  • In Vivo Studies : Preliminary animal studies have shown that administration of the compound leads to reduced tumor size in xenograft models, indicating potential for therapeutic use.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZXTCPCSYLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80492505
Record name 1-(4-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-38-7
Record name 1-(4-Chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80492505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (6.29 g, 52.8 mmol) was added to a stirred solution of 4-chloro-2-methyl-benzonitrile (5.00 g, 33.0 mmol) in diethyl ether (44 mL). The mixture was heated to 40° C. After 72 h the mixture was cooled to room temperature and poured into a stirred mixture of anhydrous diethyl ether (120 mL), ice water (100 mL), and 10% aqueous HCl (100 mL). The aqueous layer was separated, stirred at reflux for 1 h, then was cooled to room temperature and was extracted into diethyl ether (4×50 mL). The organic layers were combined, washed with saturated NaHCO3 and brine, dried (Na2SO4) and concentrated in vacuo. 1-(4-Chloro-2-methylphenyl)ethanone was obtained as an oil. 1H NMR (CDCl3, 400 MHz) δ 2.52 (s, 3H), 2.56 (d, J=0.7 Hz, 3H), 7.24 (m, 2H), 7.65 (d, J=8.8 Hz, 1H).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

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